molecular formula C7H6BNO4 B3039716 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1285533-35-8

4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B3039716
CAS RN: 1285533-35-8
M. Wt: 178.94 g/mol
InChI Key: RTDNSCFUOJSBLZ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[c][1,2]oxaborol-1(3H)-ol, which is a type of boron-based heterocycle . These types of compounds are often used in the development of potential therapeutic agents .

Scientific Research Applications

High-Performance Liquid Chromatography

4-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol is used as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This method is significant for the separation and sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Heterocyclic Oriented Synthesis (HOS)

This compound serves as a starting material in heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles. Its potential in synthesizing substituted nitrogenous heterocycles with 5-7-membered cycles is notable (Křupková et al., 2013).

Crystallography and Molecular Interactions

The compound plays a role in crystallography and understanding molecular interactions. Studies on related nitrobenzoate compounds contribute to our knowledge of crystal structures, hydrogen bonding, and weak π–π interactions in solids (Fun et al., 2009).

Photophysical and Photochemical Properties

This compound's derivatives are studied for their photophysical and photochemical properties. For example, understanding the triplet state of such derivatives in nonpolar solvents like cyclohexane is important in photochemistry (Sveen et al., 2015).

Analytical Chemistry and Biothiol Detection

The compound is used as a colorimetric probe for differential detection of biothiols in various media. Its reactivity and selectivity towards thiols, especially in surfactant micelles, make it a valuable tool in analytical chemistry (Song et al., 2016).

Solid-State Molecular Structures

This compound-related compounds are studied for their diverse solid-state molecular structures. This includes understanding how functional groups, like carboxyl and nitro groups, interact in various molecular structures (Soundararajan et al., 1993).

Tautomeric Equilibrium Studies

Studies on functionalized 2-formylphenylboronic acids, closely related to this compound, have revealed tautomeric rearrangements in solution, forming corresponding oxaboroles. This tautomeric equilibrium is significant in understanding chemical behavior and molecular interactions (Luliński et al., 2007).

Supramolecular Chemistry

In supramolecular chemistry, the compound contributes to understanding hydrogen bonding interactions and the formation of complex structures, such as chains and networks in crystal structures (Srinivasan & Rane, 2009).

Mechanism of Action

Target of Action

The primary target of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .

Mode of Action

This compound acts as an inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its oxaborole moiety chelates with the catalytic bimetal center. This interaction overlaps with the phosphate in cAMP during the hydrolysis process, and the interaction extends into the adenine pocket .

Biochemical Pathways

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . Elevated cAMP levels can then modulate various downstream effects, such as the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .

Pharmacokinetics

It’s known that the compound can penetrate the skin when applied topically .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels result in the suppression of pro-inflammatory cytokines . This can lead to a reduction in inflammation and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to penetrate the skin can be affected by the skin’s condition and the presence of other substances . .

properties

IUPAC Name

1-hydroxy-4-nitro-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-8-6-2-1-3-7(9(11)12)5(6)4-13-8/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDNSCFUOJSBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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